Tri-o-tolyl Borate
Overview
Description
Tri-o-tolyl Borate: is an organoboron compound with the chemical formula C21H21BO3 . It is a borate ester derived from boric acid and o-tolyl groups. This compound is known for its unique chemical properties and applications in various fields, including organic synthesis and materials science.
Mechanism of Action
Mode of Action
Tri-o-tolyl Borate has been identified for the coupling of propargylic carbonates with different types of organo boronic acids at room temperature . This suggests that it may act as a catalyst in certain chemical reactions, facilitating the transformation of these compounds.
Biochemical Pathways
Given its role in the coupling of propargylic carbonates with organo boronic acids, it may be involved in certain organic synthesis pathways .
Preparation Methods
Synthetic Routes and Reaction Conditions: Tri-o-tolyl Borate can be synthesized through the esterification of boric acid with o-tolyl alcohol. The reaction typically involves the use of a dehydrating agent such as sulfuric acid or phosphorus oxychloride to facilitate the removal of water and drive the reaction to completion. The reaction is carried out under reflux conditions to ensure the complete formation of the ester.
Industrial Production Methods: In an industrial setting, the production of this compound involves similar principles but on a larger scale. The process may include continuous distillation to remove water and other by-products, ensuring high purity and yield of the final product. The use of automated reactors and precise control of reaction parameters are crucial for efficient production.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: Tri-o-tolyl Borate can undergo oxidation reactions, where the boron atom is oxidized to form boronic acids or borate esters.
Reduction: Reduction reactions can convert this compound to borohydrides or other reduced boron species.
Substitution: The o-tolyl groups in this compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or alcohols can be used under basic conditions to facilitate substitution reactions.
Major Products Formed:
Oxidation: Boronic acids, borate esters.
Reduction: Borohydrides, reduced boron species.
Substitution: Substituted borate esters with various functional groups.
Scientific Research Applications
Chemistry: Tri-o-tolyl Borate is used as a reagent in organic synthesis, particularly in the formation of carbon-boron bonds. It serves as a precursor for the synthesis of boronic acids, which are valuable intermediates in Suzuki-Miyaura cross-coupling reactions.
Biology and Medicine: In biological research, this compound is used in the development of boron-containing drugs and as a tool for studying boron metabolism in living organisms. Its ability to form stable complexes with biomolecules makes it useful in medicinal chemistry.
Industry: In the industrial sector, this compound is used as a flame retardant and as an additive in lubricants to enhance their performance. Its unique chemical properties make it suitable for various applications in materials science and engineering.
Comparison with Similar Compounds
Tri-m-tolyl Borate: Similar structure but with m-tolyl groups instead of o-tolyl groups.
Tri-p-tolyl Borate: Contains p-tolyl groups, differing in the position of the methyl group on the aromatic ring.
Tri-phenyl Borate: Contains phenyl groups instead of tolyl groups.
Uniqueness: Tri-o-tolyl Borate is unique due to the specific positioning of the methyl groups on the aromatic ring, which influences its reactivity and stability. The o-tolyl groups provide steric hindrance, affecting the compound’s behavior in various chemical reactions compared to its m-tolyl and p-tolyl counterparts.
Properties
IUPAC Name |
tris(2-methylphenyl) borate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21BO3/c1-16-10-4-7-13-19(16)23-22(24-20-14-8-5-11-17(20)2)25-21-15-9-6-12-18(21)3/h4-15H,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RTMBXAOPKJNOGZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(OC1=CC=CC=C1C)(OC2=CC=CC=C2C)OC3=CC=CC=C3C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21BO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10949113 | |
Record name | Tris(2-methylphenyl) borate | |
Source | EPA DSSTox | |
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Molecular Weight |
332.2 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2665-12-5, 26248-41-9 | |
Record name | Tris(2-methylphenyl) borate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=2665-12-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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Record name | Tri-o-tolyl borate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002665125 | |
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Record name | Boric acid (H3BO3), tris(methylphenyl) ester | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0026248419 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Tri-o-cresyl borate | |
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Record name | Boric acid (H3BO3), tris(methylphenyl) ester | |
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Record name | Tris(2-methylphenyl) borate | |
Source | EPA DSSTox | |
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Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Tritolyl orthoborate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.043.202 | |
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Record name | Tri-o-tolyl Borate | |
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Record name | Tri-o-tolyl borate | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
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Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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